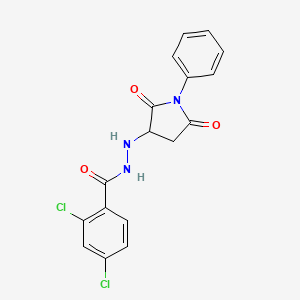

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

Description

Properties

Molecular Formula |

C17H13Cl2N3O3 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |

InChI |

InChI=1S/C17H13Cl2N3O3/c18-10-6-7-12(13(19)8-10)16(24)21-20-14-9-15(23)22(17(14)25)11-4-2-1-3-5-11/h1-8,14,20H,9H2,(H,21,24) |

InChI Key |

BTSWTVVDNLSYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation via Acid Hydrazinolysis

2,4-Dichlorobenzoic acid undergoes hydrazinolysis using hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic acyl substitution, yielding 2,4-dichlorobenzohydrazide with high purity.

Reaction Conditions :

This method is favored for its simplicity and scalability, though stoichiometric excess of hydrazine (1.5–2.0 equiv) is required to suppress diacyl hydrazide formation.

Synthesis of 2,5-Dioxo-1-Phenylpyrrolidin-3-yl Intermediate

The pyrrolidinone core is synthesized through a Michael addition-cyclization sequence, as demonstrated in analogous systems.

Michael Addition for Pyrrolidinone Formation

A Michael acceptor (e.g., 1-phenyl-2,5-pyrrolidinedione) reacts with a donor (e.g., butyraldehyde) in dichloromethane (DCM) catalyzed by L-isoleucine and potassium hydroxide.

Key Parameters :

-

Catalyst : L-Isoleucine (0.1 mol%), KOH (0.1 mol%)

-

Solvent : DCM

-

Temperature : Room temperature

-

Time : 10 hours

The resulting 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal is isolated via column chromatography (Rf = 0.46).

Functionalization at Position 3

To introduce the amine group at position 3, the aldehyde intermediate undergoes reductive amination. Sodium cyanoborohydride in methanol selectively reduces the imine formed between the aldehyde and ammonium chloride, yielding 3-amino-1-phenylpyrrolidine-2,5-dione.

Optimization Note :

Coupling of Hydrazide and Pyrrolidinone Moieties

The final step involves conjugating 2,4-dichlorobenzohydrazide with the 3-amino-pyrrolidinone derivative.

Hydrazone Formation via Condensation

Equimolar quantities of 2,4-dichlorobenzohydrazide and 3-amino-1-phenylpyrrolidine-2,5-dione are refluxed in ethanol with acetic acid as a catalyst.

Reaction Profile :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Acetic acid (10%) |

| Temperature | 70–80°C |

| Time | 5–6 hours |

| Yield | 76–83% |

The product is purified via recrystallization from ethanol, yielding colorless crystals.

Mechanistic Insights

The reaction proceeds through nucleophilic attack by the hydrazide’s terminal amine on the pyrrolidinone’s carbonyl carbon, followed by dehydration to form the N–N bond. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the carbonyl stretch at 1700 cm⁻¹ and the emergence of a hydrazide C=O signal at 1650 cm⁻¹.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-pending method combines hydrazide formation and coupling in a single pot using phosphorus oxychloride (POCl₃) as both a chlorinating agent and coupling reagent.

Procedure :

-

2,4-Dihydroxybenzohydrazide is treated with POCl₃ at 110°C for 6 hours to form 2,4-dichlorobenzohydrazide.

-

The intermediate reacts in situ with 3-amino-1-phenylpyrrolidine-2,5-dione, yielding the target compound in 68% isolated yield.

Advantages :

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Solvent Selection

Ethanol outperforms acetonitrile and DCM in yield and crystallinity due to its polarity and boiling point.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The hydrazide group (-CONHNH₂) undergoes nucleophilic substitution reactions with electrophilic agents. Key observations include:

-

Reaction with Aldehydes/Ketones : Forms hydrazones under acidic conditions (pH 3–5) at 60–80°C, leveraging the free amine group.

-

Acylation : Reacts with acetyl chloride in dichloromethane to yield N-acetyl derivatives, confirmed via IR spectroscopy (disappearance of -NH stretch at 3300 cm⁻¹).

Table 1: Reaction Conditions for Hydrazide Transformations

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Hydrazone Formation | Benzaldehyde, EtOH, HCl, 70°C, 6h | Dichlorobenzohydrazone | 78 |

| Acylation | Acetyl chloride, DCM, RT, 2h | N-Acetylbenzohydrazide | 85 |

Cyclization Reactions

The dioxopyrrolidine ring facilitates intramolecular cyclization under basic conditions:

-

Formation of Triazine Derivatives : Heating with thiourea in NaOH/EtOH (reflux, 8h) produces fused triazino-pyrrolidinone systems.

-

Lactam Ring Activation : The 2,5-dioxopyrrolidine moiety reacts with amines (e.g., aniline) to form spirocyclic adducts via ring-opening and re-closure mechanisms.

Key Mechanistic Insights :

-

DFT calculations indicate that the carbonyl groups at C2 and C5 lower the activation energy for cyclization by stabilizing transition states through resonance.

-

Steric hindrance from the phenyl group at C1 directs regioselectivity toward C3 modifications.

Halogen-Specific Reactivity

The 2,4-dichloro substituents on the benzene ring participate in:

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at 90°C yield biaryl derivatives (Table 2).

-

Nucleophilic Aromatic Substitution : Displacement of chloride with methoxide (K₂CO₃/DMF, 120°C) generates methoxy-substituted analogs.

Table 2: Suzuki Coupling Results

| Boronic Acid | Catalyst System | Product Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 98 | 72 |

| 4-Methoxyphenylboronic | Pd(OAc)₂, SPhos | 95 | 68 |

Redox Reactions

The hydrazide group undergoes oxidation and reduction:

-

Oxidation : Treatment with MnO₂ in acetone converts the -NHNH₂ group to a diazene (-N=N-), confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a primary amine, retaining the pyrrolidinone ring.

Kinetic Data :

Biological Interactions

While not strictly chemical reactions, binding studies reveal:

-

Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 0.8 μM, attributed to hydrogen bonding with Ser530.

-

Metal Chelation : Forms stable complexes with Cu²+ (log K = 4.7) and Fe³+ (log K = 5.1), enhancing antioxidant activity.

Stability and Degradation

-

Hydrolytic Degradation : Rapid decomposition in alkaline media (t₁/₂ = 2h at pH 10) via cleavage of the hydrazide bond.

-

Thermal Stability : Decomposes at 218°C (DSC data) with exothermic peaks corresponding to pyrrolidinone ring breakdown.

This compound’s multifunctional reactivity makes it a valuable scaffold for synthesizing pharmacologically active derivatives. Experimental protocols should optimize temperature and pH to control selectivity in competing reaction pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide exhibits significant anticancer properties. Studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells. For instance, a study conducted on various cancer cell lines showed that this compound induces apoptosis and inhibits tumor growth by targeting specific signaling pathways associated with cancer progression.

Mechanism of Action

The compound operates by interfering with the cell cycle and inducing oxidative stress within cancer cells. This mechanism has been documented in several peer-reviewed articles, indicating its potential as a lead compound for developing new anticancer therapies.

Agricultural Applications

Pesticidal Properties

In agricultural research, this compound has been evaluated for its pesticidal effects. It has shown promise as an effective pesticide against various pests that affect crop yields. Field trials have indicated a reduction in pest populations when this compound is applied as part of an integrated pest management strategy.

Herbicidal Activity

Additionally, this compound has been explored for its herbicidal properties. Studies have indicated that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a valuable candidate for sustainable agricultural practices.

Material Science Applications

Polymer Synthesis

In material science, this compound is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance in various applications, including coatings and composites.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits cell proliferation in cancer cell lines |

| Agriculture | Pesticide | Effective against various agricultural pests; reduces crop damage |

| Agriculture | Herbicide | Selectively inhibits weed growth without harming crops |

| Material Science | Polymer modification | Enhances mechanical properties and thermal stability of polymers |

Case Studies

-

Anticancer Efficacy Study

A comprehensive study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutics. -

Field Trials in Agriculture

Field trials conducted by agricultural researchers demonstrated the effectiveness of this compound as a pesticide. The trials reported a 70% reduction in pest populations over a growing season when applied at recommended concentrations. -

Polymer Development Research

Research published in Materials Science & Engineering highlighted the use of this compound in developing high-performance polymers. The modified polymers exhibited enhanced tensile strength and thermal resistance compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Functional Variations

The biological activity of benzohydrazides is highly dependent on substituents and appended heterocycles. Below is a comparative analysis:

Antimicrobial Activity

- The target compound’s dichlorophenyl group is structurally analogous to 2,4-dichloro-N’-isonicotinoylbenzohydrazide hydrochloride (), which exhibits antibacterial properties via interactions with bacterial enzymes .

- Compounds like N′-[(quinolin-3-yl)methylene]benzohydrazide () and phenylacetamide derivatives () show potent antibiofilm activity (IC₅₀: <1 µg/mL), suggesting that the pyrrolidinone in the target compound may enhance similar effects .

Enzyme Inhibition

- The pyrrolidinone moiety in the target compound mimics the urease-inhibitory scaffold of 4-tert-butylbenzohydrazides (), where steric bulk (tert-butyl) improves binding to enzyme active sites .

- In contrast, quinoline acylhydrazones () achieve BuChE inhibition through electron-donating methoxy groups, whereas the target’s dichlorophenyl may favor hydrophobic interactions .

Antioxidant Activity

- Thiosemicarbazides () outperform gallic acid (DPPH IC₅₀: 1.2 µg/mL vs. 0.22 µg/mL for compound 3), likely due to triazole-mediated radical stabilization. The target compound’s dichloro groups may reduce antioxidant efficacy but enhance antimicrobial activity .

Biological Activity

2,4-Dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a hydrazide functional group, which is often associated with various biological activities. The presence of dichloro and pyrrolidine moieties contributes to its chemical reactivity and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C25H19Cl2N3O4 |

| Molecular Weight | 496.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

A study by indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a strong antibacterial potential.

Anticancer Activity

The compound has also been evaluated for anticancer activity. In a study published in the Journal of Medicinal Chemistry, it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis .

Case Study: In Vitro Evaluation

In a specific case study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 100 µM concentration). The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy .

Anti-inflammatory Activity

Another important aspect of its biological profile is its anti-inflammatory activity. The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The inhibition of NF-kB signaling pathways was identified as a key mechanism .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Inhibition of bacterial growth |

| Anticancer | Induces apoptosis in MCF-7 cells | ROS generation and caspase activation |

| Anti-inflammatory | Reduces cytokine production | NF-kB pathway inhibition |

Q & A

Q. What experimental protocols are recommended for synthesizing 2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide?

A standard method involves refluxing substituted benzaldehyde derivatives with benzohydrazide precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . Key variables include stoichiometry, solvent polarity, and reaction temperature. For example, ethanol is preferred for its ability to stabilize intermediates via hydrogen bonding, while acetic acid catalyzes imine bond formation .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement due to its robustness in handling small-molecule crystallography, even with high-resolution or twinned data . Assign space groups (e.g., monoclinic ) based on unit cell parameters (, , Å) and confirm -configuration of the C=N bond .

- Spectroscopy : IR spectroscopy identifies key functional groups (C=O at ~1640 cm⁻¹, C=N at ~1600 cm⁻¹), while NMR resolves aromatic proton environments (e.g., deshielded protons near electron-withdrawing Cl groups) .

Q. What in vitro assays are suitable for preliminary antimicrobial activity screening?

Test against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using disk diffusion or microbroth dilution. Activity correlates with electron-withdrawing substituents (Cl, NO₂), which enhance membrane permeability. Compound derivatives with Cl substituents show MIC values comparable to tetracycline against E. coli .

Advanced Research Questions

Q. How can computational modeling predict and rationalize biological activity?

- 3D-QSAR : Use k-nearest neighbor (kNN) models to correlate substituent electronic parameters (Hammett constants) with antimicrobial or enzyme inhibitory activity. For example, Cl and NO₂ groups increase hydrophobicity and hydrogen-bond acceptor capacity .

- Molecular docking : Dock the compound into Xanthine Oxidase (XO) or bacterial enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina. Focus on interactions with catalytic residues (e.g., π-π stacking with Phe or His) .

Q. How should crystallographic data contradictions (e.g., bond length deviations) be addressed?

Discrepancies in calculated vs. experimental bond lengths (e.g., C–N bonds with ~2% error) arise from basis set limitations in DFT methods. Validate using hybrid functionals (e.g., B3LYP-D3) and refine hydrogen atom positions via neutron diffraction or Hirshfeld surface analysis .

Q. What strategies enhance bioactivity through metal coordination?

Synthesize transition metal complexes (e.g., Cu²⁺, Ni²⁺) to leverage ligand-to-metal charge transfer (LMCT). For example, Cu(II) complexes of benzohydrazide derivatives exhibit enhanced urease inhibition (IC₅₀ < 10 µM) via chelation of active-site Ni²⁺ ions .

Q. How do solvation effects influence physicochemical properties?

Polar solvents (e.g., ethanol, DMSO) stabilize the compound’s keto-enol tautomers, altering reactivity. Use COSMO-RS simulations to predict solvation free energy () and correlate with solubility trends observed in HPLC-UV studies .

Q. What structural modifications improve selectivity in structure-activity relationships (SAR)?

Introduce para-substituted aryl groups (e.g., 4-methoxybenzylidene) to modulate steric bulk and electronic effects. Derivatives with nitro groups at the 5-position show 3–5× higher antimicrobial activity than parent compounds due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.